3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride, also known as 3-aminoquinuclidine-3-carboxylic acid dihydrochloride, is a bicyclic compound with significant implications in medicinal chemistry and biocatalysis. It has the CAS Number 1354960-23-8, and its molecular formula is , with a molecular weight of 243.13 g/mol .
This compound is classified under amino acids and carboxylic acids due to its structural characteristics. It is primarily sourced from chemical synthesis processes and has been studied for its potential biological activities, particularly in inhibiting microbial growth.
The synthesis of 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride involves several key steps:
The molecular structure of 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride can be represented using various notations:
1S/C8H14N2O2.2ClH/c9-8(7(11)12)5-10-3-1-6(8)2-4-10;;/h6H,1-5,9H2,(H,11,12);2*1H
C1CN2CCC1C(C2)(C(=O)O)N.Cl.Cl
These structural representations indicate the presence of a bicyclic framework with functional groups that contribute to its chemical properties and biological activities .
The compound participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and biochemistry .
The mechanism of action for 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride primarily involves its role as a biocatalyst inhibitor:
Understanding these mechanisms is essential for leveraging this compound in metabolic engineering and improving fermentation efficiencies .
The physical properties of 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride include:
Chemical properties include:
These properties make it suitable for various applications in scientific research and industrial processes .
3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride has several notable applications:
These applications underscore its importance in both academic research and industrial settings, particularly within biotechnology and pharmaceutical development .
The bicyclo[2.2.2]octane framework serves as a structurally rigid scaffold that imparts exceptional conformational stability to bioactive molecules. This characteristic is pivotal in medicinal chemistry for designing ligands with high target specificity, particularly for neurological targets. The 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride exemplifies this utility, featuring a quaternary carbon at the bridgehead position that locks the amine and carboxylic acid groups in a fixed spatial orientation. This configuration enhances binding affinity to biological receptors, such as ion channels and enzymes, by minimizing entropic penalties during molecular recognition [4].
The scaffold’s incorporation into drug candidates addresses key pharmacokinetic challenges. Its balanced lipophilicity (LogP ≈ 0.34) and polar surface area (66.56 Ų) optimize membrane permeability and aqueous solubility—critical for blood-brain barrier penetration in neurotherapeutics. Additionally, the bicyclic core exhibits superior metabolic stability compared to linear or monocyclic analogs, as evidenced by its resistance to cytochrome P450 oxidation [4] [7]. Recent studies highlight its function as a bioisostere for aromatic rings, reducing toxicity while maintaining potency. For example, 2-oxabicyclo[2.2.2]octane derivatives demonstrate improved water solubility and reduced lipophilicity compared to phenyl-containing drugs like Imatinib [7].
Table 1: Comparative Physicochemical Properties of Bicyclic Bioisosteres
Bioisostere Type | C–C Distance (Å) | Lipophilicity (LogP) | Metabolic Stability |
---|---|---|---|
Bicyclo[1.1.1]pentane | 1.8 | Low | Moderate |
Bicyclo[2.2.2]octane | 2.6 | Moderate | High |
2-Oxabicyclo[2.2.2]octane | 2.6 | Low | High |
Cubane | 2.8 | High | Low |
Data synthesized from [4] [7].
The synthetic exploration of 3-amino-1-azabicyclo[2.2.2]octane derivatives began in the late 20th century, driven by interest in quinuclidine-based neuroactive compounds. Early routes focused on quinuclidin-3-one as a precursor, undergoing Strecker or reductive amination to introduce the C3-amino group. These methods faced limitations in stereocontrol and scalability, particularly for enantiopure variants [9]. The 1990s marked a milestone with the isolation of (S)-(−)-3-aminoquinuclidine dihydrochloride (CAS# 119904-90-4), which exhibited specific rotation [α]D²⁵ = −23.5° to −26.5° (c=1 in water), enabling studies on chirality-dependent receptor interactions [2].
The early 2000s saw innovations in carboxylate-functionalized derivatives. A significant advancement was the synthesis of 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride (CAS# 1354960-23-8), which combined the bicyclic rigidity with zwitterionic character. This compound’s molecular formula (C₈H₁₆Cl₂N₂O₂, MW 243.13) distinguished it from simpler analogs like 3-aminoquinuclidine dihydrochloride (C₇H₁₆Cl₂N₂, MW 199.12). The synthetic protocol involved:
Applications expanded rapidly, with the compound serving as a building block for DGAT1 inhibitors and RORγt agonists. By 2023, derivatives were commercialized as building blocks for neurological drugs, with suppliers like ChemScene offering ≥98% pure material [1] [9].
Table 2: Key Historical Milestones in Derivative Development
Year | CAS Number | Key Advancement | Application |
---|---|---|---|
1990s | 119904-90-4 | Synthesis of enantiopure (S)-(−)-3-aminoquinuclidine | Neuroscience research ligands |
2008 | 6530-09-2 | Scalable 3-aminoquinuclidine dihydrochloride production | Chiral ligand synthesis |
2010s | 1354960-23-8 | Carboxylic acid-functionalized derivative | Peptide mimetics & enzyme inhibitors |
2023 | N/A | Incorporation into 2-oxabicyclo[2.2.2]octane bioisosteres | Solubility-enhanced drug candidates |
Data compiled from [2] [7] [9].
The evolution continues with modern iodocyclization techniques enabling gram-scale production (e.g., 135 g batches) and structural diversification. Current research focuses on hybrid molecules integrating the scaffold with heterocycles for multitarget therapies [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1